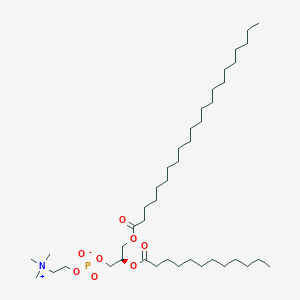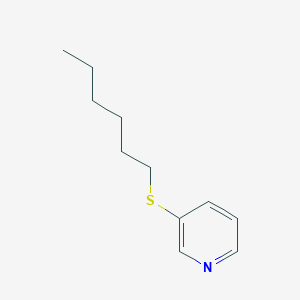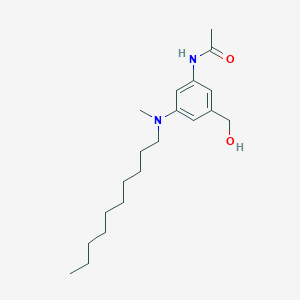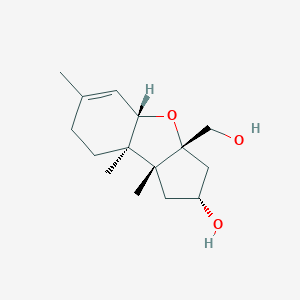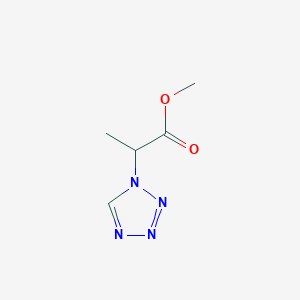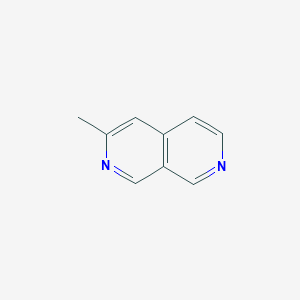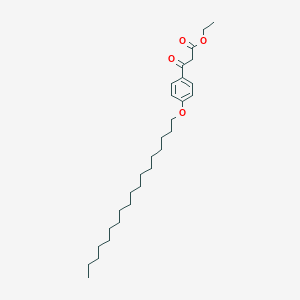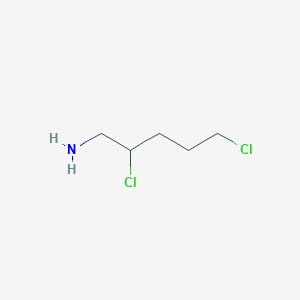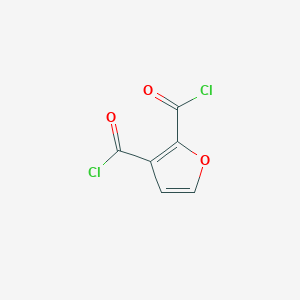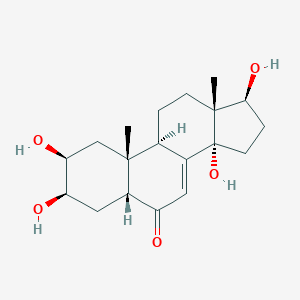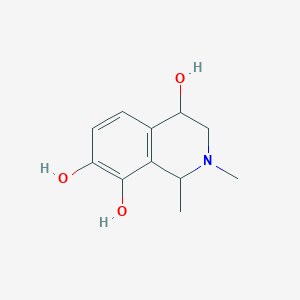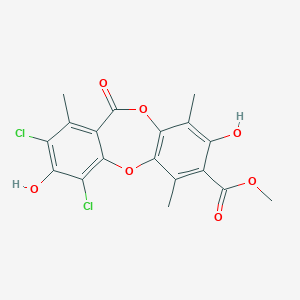
2,3,5-Trimethyl-1-propan-2-ylpyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethyl-1-propan-2-ylpyrrole, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and psychopharmacologist. TMA-2 is known for its potent psychedelic effects, which are similar to those of other amphetamines such as MDMA and MDA. In recent years, TMA-2 has gained attention as a research tool for studying the mechanisms of action of psychedelic compounds.
作用机制
The mechanism of action of 2,3,5-Trimethyl-1-propan-2-ylpyrrole is not fully understood, but it is believed to involve activation of the serotonin 5-HT2A receptor. This receptor is known to play a key role in mediating the psychedelic effects of compounds such as LSD and psilocybin. 2,3,5-Trimethyl-1-propan-2-ylpyrrole is also believed to affect other neurotransmitter systems, including dopamine and norepinephrine.
生化和生理效应
The biochemical and physiological effects of 2,3,5-Trimethyl-1-propan-2-ylpyrrole are similar to those of other amphetamines, including increased heart rate, blood pressure, and body temperature. 2,3,5-Trimethyl-1-propan-2-ylpyrrole also produces psychedelic effects, including altered perception, thought, and mood. These effects are thought to be mediated by the activation of the serotonin 5-HT2A receptor.
实验室实验的优点和局限性
One advantage of using 2,3,5-Trimethyl-1-propan-2-ylpyrrole in lab experiments is its potency. 2,3,5-Trimethyl-1-propan-2-ylpyrrole produces strong psychedelic effects at relatively low doses, making it a useful tool for studying the mechanisms of action of psychedelic compounds. However, one limitation of 2,3,5-Trimethyl-1-propan-2-ylpyrrole is its potential for toxicity. Like other amphetamines, 2,3,5-Trimethyl-1-propan-2-ylpyrrole can produce adverse effects such as cardiovascular toxicity and neurotoxicity.
未来方向
There are several potential future directions for research on 2,3,5-Trimethyl-1-propan-2-ylpyrrole and other psychedelic compounds. One area of interest is the development of new compounds that can selectively activate the serotonin 5-HT2A receptor, while minimizing adverse effects. Another area of interest is the use of psychedelic compounds in the treatment of mental health disorders such as depression and anxiety. Finally, there is a need for further research on the long-term effects of psychedelic compounds on brain function and behavior.
合成方法
The synthesis of 2,3,5-Trimethyl-1-propan-2-ylpyrrole involves several steps, starting with the reaction of 2,3,5-trimethylphenylacetonitrile with sodium methoxide to form the corresponding methyl ketone. This is followed by a reaction with nitroethane to form the nitrostyrene intermediate, which is then reduced with sodium borohydride to yield 2,3,5-Trimethyl-1-propan-2-ylpyrrole.
科学研究应用
2,3,5-Trimethyl-1-propan-2-ylpyrrole has been used in scientific research to study the mechanisms of action of psychedelic compounds. Specifically, it has been used to investigate the role of the serotonin 5-HT2A receptor in mediating the psychedelic effects of these compounds. 2,3,5-Trimethyl-1-propan-2-ylpyrrole has also been used to study the effects of psychedelic compounds on brain function and behavior.
属性
CAS 编号 |
106416-96-0 |
|---|---|
产品名称 |
2,3,5-Trimethyl-1-propan-2-ylpyrrole |
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC 名称 |
2,3,5-trimethyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C10H17N/c1-7(2)11-9(4)6-8(3)10(11)5/h6-7H,1-5H3 |
InChI 键 |
MEDLXGLEQXOFKX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C(C)C)C)C |
规范 SMILES |
CC1=CC(=C(N1C(C)C)C)C |
同义词 |
1H-Pyrrole,2,3,5-trimethyl-1-(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




